molecular formula C20H21N5O2S2 B2959644 N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1359473-75-8

N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2959644
M. Wt: 427.54
InChI Key: YKPOBSYMQMYICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a thiazolo[4,5-d]pyrimidine ring, which is a type of heterocyclic compound that has been found to possess a broad spectrum of pharmacological activities . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the functional groups and the steric and electronic properties of the rings. For instance, the thiazolo[4,5-d]pyrimidine ring could potentially undergo reactions at the thiazole sulfur or the pyrimidine nitrogen .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antimicrobial Nano-Materials : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and shown to have significant antimicrobial activities against pathogenic bacteria and Candida species. These compounds were more effective against fungi than bacteria, with specific derivatives showing high anticandidal activity. The study highlights the importance of substituents on the benzothiazole ring for enhancing activity (Mokhtari & Pourabdollah, 2013).

Anti-inflammatory and Analgesic Properties

  • Novel Quinazolinone Derivatives : A series of novel quinazolinone derivatives with diverse heterocyclic moieties demonstrated promising anti-inflammatory and analgesic properties. These compounds were synthesized starting with dibromo-quinazolinone and showed significant activity in experimental animals, indicating their potential as therapeutic agents (Mosaad et al., 2010).

Anticancer Activity

  • Novel Benzodifuranyl Derivatives : Benzodifuranyl derivatives synthesized from visnaginone and khellinone showed COX-1/COX-2 inhibition and possessed analgesic and anti-inflammatory activities. Some compounds demonstrated high COX-2 selectivity and significant inhibition of edema, with activities comparable to sodium diclofenac, indicating potential as anti-inflammatory and anticancer agents (Abu‐Hashem et al., 2020).

Antitumor and Antioxidant Activities

  • Thiadiazole Derivatives : Certain N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and evaluated for their antitumor and antioxidant activities. These compounds exhibited promising activities, highlighting the thiadiazole core as a significant pharmacophore for developing new antitumor agents (Hamama et al., 2013).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-13(26)14-5-7-15(8-6-14)23-16(27)11-28-19-17-18(21-12-22-19)24-20(29-17)25-9-3-2-4-10-25/h5-8,12H,2-4,9-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPOBSYMQMYICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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